![molecular formula C13H18BNO3 B1519741 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone CAS No. 741709-58-0](/img/structure/B1519741.png)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
Overview
Description
This compound is a colorless to yellow liquid or semi-solid . It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in borylation reactions .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid . It has a boiling point of 43 °C/50 mmHg . The density is 0.882 g/mL at 25 °C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions which are widely used for creating carbon-carbon bonds in organic chemistry .
Transesterification Reactions
It serves as a reagent for transesterification reactions, which are important for modifying the properties of esters and polyesters .
Synthesis of Biologically Active Compounds
An example includes its use as an intermediate in the synthesis of crizotinib, a drug used to treat certain types of lung cancer .
Density Functional Theory (DFT) Studies
The compound is used in DFT studies to calculate HOMO and LUMO energies for estimating chemical stability .
Synthesis of Organic Intermediates
It is involved in the synthesis of organic intermediates with borate and sulfonamide groups through nucleophilic and amidation reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
Similar compounds are known to participate in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound and a halide .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may have significant effects on molecular structures .
Action Environment
The action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone can be influenced by various environmental factors. For instance, it is known that similar compounds are stable under normal conditions but may hydrolyze in a humid environment . Furthermore, the reaction efficiency of similar compounds can be influenced by the presence of a catalyst, such as palladium .
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)11-8-10(6-7-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIBTLLHRHBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670305 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone | |
CAS RN |
741709-58-0 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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